5-Hydroxy-4-iodo-2H-pyran-3(6H)-one
Description
5-Hydroxy-4-iodo-2H-pyran-3(6H)-one is a substituted pyranone derivative characterized by a hydroxyl group at position 5 and an iodine atom at position 4 of the pyran ring. The presence of both hydroxyl and iodine substituents introduces unique electronic and steric effects, influencing its solubility, stability, and reactivity.
Properties
Molecular Formula |
C5H5IO3 |
|---|---|
Molecular Weight |
240.00 g/mol |
IUPAC Name |
3-hydroxy-4-iodo-2H-pyran-5-one |
InChI |
InChI=1S/C5H5IO3/c6-5-3(7)1-9-2-4(5)8/h7H,1-2H2 |
InChI Key |
RUJQNNWCKJUHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)CO1)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-hydroxy-4-iodo-2H-pyran-3(6H)-one with structurally related pyranones and heterocyclic compounds, focusing on substituent effects, synthetic utility, and physicochemical properties.
Structural Analogs in Pyranone Chemistry
6-Hydroxy-2H-pyran-3(6H)-one Derivatives Key Differences: The positional isomerism (hydroxyl at C6 vs. C5) and lack of iodine substitution in these derivatives result in distinct reactivity. For example, 6-hydroxy-2H-pyran-3(6H)-one derivatives are employed as polifunctional reagents in organocatalytic enantioselective reactions, leveraging their enolizable hydroxyl group and conjugated system . Reactivity Comparison: The iodine atom in this compound may enhance electrophilic substitution reactions due to its electron-withdrawing nature, whereas 6-hydroxy derivatives rely on nucleophilic activation for cascade reactions like oxa-Michael/Michael processes .
4-Hydroxy-7-phenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione (6b) Structural Features: This fused pyranone contains a phenyl group at C7 and a dione system. The absence of iodine and presence of aromatic substituents confer higher melting points (241–244°C) compared to simpler pyranones, likely due to enhanced crystallinity . Spectroscopic Contrast: The IR spectrum of 6b shows strong absorption at 1737 cm⁻¹ (C=O stretching), whereas the iodine substituent in the target compound would introduce distinct C-I stretching bands (~500 cm⁻¹) and alter electronic transitions in UV-Vis spectra .
Physicochemical and Crystallographic Properties
- Melting Points and Stability: Pyranones with electron-withdrawing groups (e.g., 6b’s dione system) exhibit higher thermal stability than hydroxyl/iodo-substituted analogs. The iodine atom in the target compound may lower its melting point due to increased molecular weight and reduced intermolecular hydrogen bonding .
- Crystal Packing: highlights the role of C-H···O interactions in stabilizing crystal structures of related heterocycles . For this compound, iodine’s polarizability could facilitate halogen···π interactions, altering packing efficiency compared to non-halogenated pyranones.
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